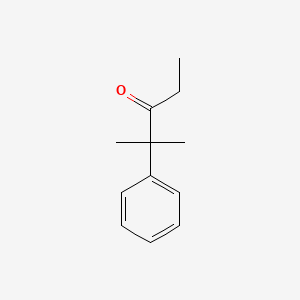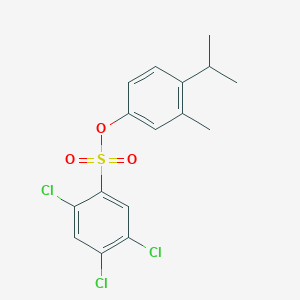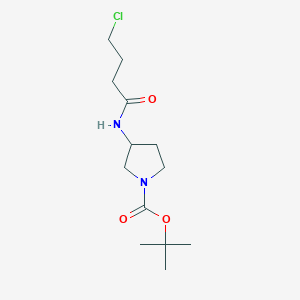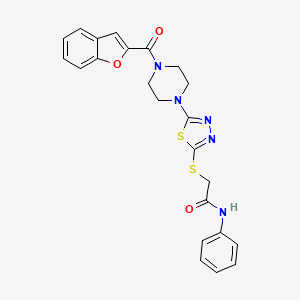![molecular formula C13H14ClNO B2711837 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2175581-83-4](/img/structure/B2711837.png)
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, also known as CP-544, 242, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CP-544, 242 is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by CP-544, 242 leads to an increase in the levels of endocannabinoids, which have been shown to have therapeutic effects in a variety of conditions.
Mechanism of Action
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, 242 is a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that act on cannabinoid receptors to modulate a variety of physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by this compound, 242 leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound, 242 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on endocannabinoid signaling, this compound, 242 has been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound, 242 has also been shown to have antioxidant effects and to modulate the activity of ion channels and neurotransmitter receptors.
Advantages and Limitations for Lab Experiments
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, 242 has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling without affecting other pathways. This compound, 242 is also relatively stable and can be easily synthesized. However, there are also some limitations to the use of this compound, 242 in lab experiments. It has a relatively short half-life and may require multiple doses for sustained effects. Additionally, the effects of this compound, 242 may be influenced by factors such as route of administration and dosing regimen.
Future Directions
There are several potential future directions for research on 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, 242. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of this compound, 242 on other physiological and pathological processes, such as neurodegeneration and cancer. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound, 242 may help to optimize its use in clinical settings.
Synthesis Methods
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, 242 can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with acetylenedicarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reaction of 2-chlorobenzaldehyde with 1-aminocyclopropane-1-carboxylic acid, followed by cyclization with sodium hydride.
Scientific Research Applications
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one, 242 has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression. In preclinical studies, this compound, 242 has been shown to have analgesic effects in models of chronic pain, as well as anti-inflammatory effects in models of inflammation. This compound, 242 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
1-[3-[(2-chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-8-10(9-15)7-11-5-3-4-6-12(11)14/h2-6,10H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMUVLBEJUQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)


![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)

![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)
![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)